VH032-Peg2-NH2 VH032-Peg2-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527194
InChI: InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)
SMILES:
Molecular Formula: C28H41N5O6S
Molecular Weight: 575.7 g/mol

VH032-Peg2-NH2

CAS No.:

Cat. No.: VC14527194

Molecular Formula: C28H41N5O6S

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

VH032-Peg2-NH2 -

Specification

Molecular Formula C28H41N5O6S
Molecular Weight 575.7 g/mol
IUPAC Name 1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)
Standard InChI Key XWDVNBVOCHHWAD-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O

Introduction

Structural and Chemical Properties of VH032-Peg2-NH2

Molecular Architecture

VH032-Peg2-NH2 (molecular formula: C₂₈H₄₁N₅O₆S; molecular weight: 575.7 g/mol) features a tripartite structure:

  • VHL Ligand: Derived from (S,R,S)-AHPC, this component binds the VHL E3 ubiquitin ligase with high specificity. The ligand’s hydroxyproline core mimics the hypoxia-inducible factor (HIF) binding motif critical for VHL recognition .

  • PEG2 Linker: A bis-amino polyethylene glycol spacer (NH₂-PEG₂-NH₂) connects the VHL ligand to the target-binding moiety. This linker enhances aqueous solubility and reduces steric hindrance during PROTAC assembly.

  • Amine Terminal: The free -NH₂ group facilitates conjugation to target protein ligands via carbodiimide chemistry or click reactions.

Table 1: Key Structural Features of VH032-Peg2-NH2

ComponentDescriptionRole in PROTAC Design
VHL Ligand(S,R,S)-AHPC derivative with hydroxyproline coreE3 ligase recruitment
PEG2 LinkerNH₂-(CH₂CH₂O)₂-CH₂CH₂-NH₂Solubility enhancement, spacing
Amine TerminalReactive -NH₂ groupConjugation to target ligands

Synthesis and Modifications

The synthesis of VH032-Peg2-NH2 involves sequential peptide coupling and PEGylation:

  • VHL Ligand Synthesis: The hydroxyproline core is functionalized with tert-leucine and methyl thiazole moieties to optimize VHL binding (Kₐ ≈ 185 nM) .

  • PEG Linker Conjugation: The ligand is coupled to NH₂-PEG₂-NH₂ using carbodiimide crosslinkers, followed by purification via reverse-phase HPLC.

  • Final Product Isolation: The dihydrochloride salt form (C₂₈H₄₃Cl₂N₅O₆S; MW: 612.18 g/mol) is precipitated to improve stability.

Recent patents disclose modifications to the PEG linker length and VHL ligand side chains to enhance PROTAC permeability. For example, replacing the tert-leucine group with cyclohexyl moieties improved cellular uptake by 5-fold in PC3 prostate cancer models .

Mechanism of Action in Targeted Protein Degradation

Recruitment of the Ubiquitin-Proteasome System

VH032-Peg2-NH2 operates through a ternary complex mechanism:

  • VHL Binding: The ligand binds the VHL-Elongin B/C (VCB) complex with a dissociation constant (Kₐ) of 44–185 nM, depending on substituents .

  • Target Engagement: The conjugated target ligand (e.g., BRD4 inhibitor) binds the protein of interest (POI).

  • Ubiquitination: The POI is tagged with ubiquitin chains by the E3 ligase, marking it for proteasomal degradation .

Table 2: Degradation Efficacy of VH032-Based PROTACs

PROTAC TargetCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
SMARCA2EOL-10.8796
BRD4PC32.5894
STAT3MDA-MB-468<100>90

Structure-Activity Relationships (SAR)

  • Hydroxyproline Core: The (S,R,S) configuration is critical for VHL binding; epimerization reduces affinity by 10-fold .

  • PEG Linker Length: Shorter linkers (e.g., PEG1) impair ternary complex formation, while longer linkers (PEG4) reduce cell permeability.

  • Side Chain Modifications: Cyclohexyl substituents at the tert-leucine position enhance VHL affinity (Kₐ < 0.005 µM) .

Applications in Drug Development

Oncology

VH032-Peg2-NH2-based PROTACs have demonstrated efficacy against multiple cancer types:

  • Prostate Cancer: PROTACs targeting AR-V7 splice variants achieved DC₅₀ values of 3.3 nM in PC3 cells .

  • Leukemia: Degradation of BRD4 in EOL-1 cells suppressed MYC transcription, inducing apoptosis .

Neurodegenerative Diseases

Preclinical studies suggest that VH032-Peg2-NH2 conjugates can degrade tau aggregates in Alzheimer’s models, though in vivo efficacy remains under investigation .

Recent Innovations and Patent Landscape

Triazole-Based Modifications

Genentech’s 2023 patent introduced triazole rings at the VHL ligand’s left-hand side (LHS), improving MDCK permeability by 50% compared to VH032 . Compounds with furan or thiophene substituents (e.g., 42, 43) showed IC₅₀ values of 0.5 µM in VCB binding assays .

Bioisosteric Replacements

Replacing the RHS amide with N-oxo-amide groups (e.g., 140a) maintained VHL affinity (IC₅₀ = 462 nM) while reducing metabolic instability .

Challenges and Future Directions

Limitations

  • Permeability: Despite PEGylation, PROTACs >600 Da struggle with passive diffusion across cell membranes.

  • Off-Target Effects: Prolonged VHL engagement may dysregulate hypoxia signaling pathways.

Emerging Strategies

  • PROTAC Prodrugs: Masking the amine terminal with cleavable esters improves oral bioavailability .

  • Dual-Targeting PROTACs: Concurrent degradation of oncogenic kinases and transcription factors is under exploration .

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